Chemical Topology and Lead-Like Physicochemical Profile Relative to N-Alkyl and N,N-Disubstituted Analogs
The target compound possesses a secondary amide (CONH–CH₂–pyridine) topology, which confers a single H-bond donor and a total polar surface area (tPSA) of approximately 54.9 Ų, as estimated from the structurally closest ChemBridge analog (2-methyl-N-[(2-methylphenyl)(pyridin-4-yl)methyl]-1,3-thiazole-4-carboxamide; C18H17N3OS) . This tPSA value is substantially lower than that of tertiary amide analogs containing additional polar fragments, such as N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide, which introduces an extra rotatable bond and an additional H-bond acceptor, elevating topological polarity beyond 70 Ų . The computed LogP of the close analog is 2.84, consistent with moderate lipophilicity favorable for passive membrane permeability while retaining aqueous solubility (LogSW –2.68) . The compound retains only four rotatable bonds, placing it well within the ≤10 rotatable bond threshold associated with favorable oral bioavailability in the Veber rule set. This topology makes the target compound a more compact, less polar starting point for fragment growth or scaffold-hopping than N,N-disubstituted piperidine-containing or morpholine-containing congeners.
| Evidence Dimension | Topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | ~54.9 Ų (inferred from close ChemBridge analog 43774871, C18H17N3OS) |
| Comparator Or Baseline | N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-methyl-N-(pyridin-4-ylmethyl) analog: >70 Ų (estimated; additional piperidine nitrogen and ether oxygen) |
| Quantified Difference | ≥15 Ų lower tPSA for target compound |
| Conditions | Computed (in silico) topological polar surface area; values derived from Hit2Lead/ChemBridge screening collection records |
Why This Matters
Lower tPSA combined with moderate LogP (~2.8) predicts superior passive membrane permeability relative to more polar, N,N-disubstituted analogs, which is critical when selecting a compound for cellular target-engagement or phenotypic screening assays where intracellular access is required.
